molecular formula C7H12N2O2 B12091181 3,3,6-Trimethylpiperazine-2,5-dione CAS No. 66449-54-5

3,3,6-Trimethylpiperazine-2,5-dione

Cat. No.: B12091181
CAS No.: 66449-54-5
M. Wt: 156.18 g/mol
InChI Key: QWLLBIAYORQXSC-UHFFFAOYSA-N
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Description

3,3,6-Trimethylpiperazine-2,5-dione is an organic compound with the molecular formula C7H12N2O2. It is a derivative of piperazine and is characterized by the presence of three methyl groups and two ketone functionalities. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3,6-Trimethylpiperazine-2,5-dione can be synthesized through several methods. One common approach involves the cyclization of appropriate amino acid derivatives. For instance, the reaction of 2-{[(benzyloxy)carbonyl]-amino}-2-methylpropanoic acid with hydrochloride of methyl L-alaninate can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory synthesis, with adjustments for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3,6-Trimethylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives, while reduction can produce corresponding alcohols.

Scientific Research Applications

3,3,6-Trimethylpiperazine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,6-Trimethylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its ability to enhance the permeation of drugs through the skin, acting as a chemical permeation enhancer. This involves interactions with the skin’s lipid matrix and modulation of drug transport pathways .

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethylpiperazine-2,5-dione: A closely related compound with similar structural features but lacking one methyl group.

    Alaptide: Another piperazine-2,5-dione derivative studied for its permeation-enhancing properties.

Uniqueness

3,3,6-Trimethylpiperazine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

66449-54-5

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

3,3,6-trimethylpiperazine-2,5-dione

InChI

InChI=1S/C7H12N2O2/c1-4-5(10)9-7(2,3)6(11)8-4/h4H,1-3H3,(H,8,11)(H,9,10)

InChI Key

QWLLBIAYORQXSC-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC(C(=O)N1)(C)C

Origin of Product

United States

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